2-Chloro-4-(cyclopropylmethoxy)phenylboronic acid
Description
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Properties
IUPAC Name |
[2-chloro-4-(cyclopropylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BClO3/c12-10-5-8(15-6-7-1-2-7)3-4-9(10)11(13)14/h3-5,7,13-14H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZAQWYOPKAVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2CC2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701213487 | |
| Record name | B-[2-Chloro-4-(cyclopropylmethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701213487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824647-98-4 | |
| Record name | B-[2-Chloro-4-(cyclopropylmethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1824647-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[2-Chloro-4-(cyclopropylmethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701213487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acids, such as phenylboronic acid, are known to be mild lewis acids. They are generally stable and easy to handle, making them important to organic synthesis.
Mode of Action
Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
Boronic acids are known to be involved in various organic synthesis reactions, including the suzuki–miyaura cross-coupling reaction.
Result of Action
Boronic acids are known to be important in organic synthesis, suggesting that they may have significant effects at the molecular level.
Action Environment
It’s known that phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride. This suggests that the solvent environment could potentially influence the action of 2-Chloro-4-(cyclopropylmethoxy)phenylboronic acid.
Biological Activity
2-Chloro-4-(cyclopropylmethoxy)phenylboronic acid, with the CAS number 1824647-98-4, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H12BClO2
- Molecular Weight : 224.48 g/mol
The presence of the cyclopropylmethoxy group enhances its reactivity and interaction with biological targets, which is crucial for its application in drug development.
Boronic acids are known to interact with diols and other nucleophiles through the formation of reversible covalent bonds. This property allows them to act as enzyme inhibitors, particularly in the context of protease and glycosidase inhibition. The mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : By forming complexes with target enzymes.
- Modulation of Biological Pathways : Potentially influencing pathways related to cancer cell proliferation and apoptosis.
Anticancer Potential
Research indicates that phenylboronic acids, including derivatives like this compound, exhibit antiproliferative effects against various cancer cell lines. A study assessing the antiproliferative activity of similar compounds reported significant effects on cell cycle progression and apoptosis induction in cancer cells. The results showed that certain phenylboronic acid derivatives could induce cell cycle arrest and activate apoptotic pathways through caspase activation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that modifications at specific positions on the phenyl ring significantly influence biological activity. For instance, the introduction of halogen groups or alkoxy substituents can enhance antiproliferative effects and selectivity towards cancer cells .
Case Studies
- In Vitro Studies :
- Enzyme Inhibition Studies :
Data Table: Biological Activity Overview
Chemical Reactions Analysis
Suzuki-Miyaura Coupling Reactions
This reaction is the primary application of 2-chloro-4-(cyclopropylmethoxy)phenylboronic acid, enabling carbon-carbon bond formation with aryl/vinyl halides or triflates. The cyclopropylmethoxy group introduces steric and electronic effects that influence reactivity patterns.
Key reaction parameters :
| Component | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) |
| Base | K₂CO₃, Na₂CO₃, or CsF |
| Solvent | Dioxane, THF, or DME |
| Temperature | 80–100°C under inert atmosphere |
Example coupling partners and outcomes :
| Partner | Product Structure | Yield | Citation |
|---|---|---|---|
| 4-Bromoanisole | Biaryl with methoxy substituent | 72–85% | |
| 3-Iodopyridine | Heterobiaryl hybrid | 65–78% | |
| Vinyl bromide | Styrene derivative | 60–70% |
The steric bulk of the cyclopropylmethoxy group reduces reactivity with ortho-substituted aryl halides but enhances selectivity in meta-substituted systems.
Boronic Ester Formation
The acid readily converts to stabilized boronic esters for improved handling and reactivity control.
Common ester derivatives :
| Ester Type | Synthesis Conditions | Stability |
|---|---|---|
| Pinacol ester | Reflux with pinacol in toluene, Dean-Stark | High (room temp.) |
| 1,3-Propanediol ester | Acid-catalyzed azeotropic water removal | Moderate |
Industrial-scale protocol (adapted from ):
-
Combine boronic acid (1 eq) and pinacol (1.05 eq) in toluene.
-
Reflux with 4Å molecular sieves for 12 hr.
-
Concentrate and crystallize from heptane (yield: 89–93%).
Halogen Exchange Reactions
The chloro substituent undergoes nucleophilic aromatic substitution under controlled conditions:
| Reagent | Conditions | Product |
|---|---|---|
| CuCN/DMF | 150°C, 24 hr | Cyano derivative |
| NaN₃, DMSO | 120°C, microwave | Azido intermediate |
Notably, the boronic acid group remains intact during these transformations when using copper-free conditions.
Directed Ortho-Metalation
The boronic acid group directs regioselective functionalization:
Sequence :
-
Protect boronic acid as MIDA ester
-
Treat with LDA at −78°C
-
Quench with electrophiles (e.g., DMF → aldehyde)
This method enables precise functionalization of the aromatic ring while preserving the boronic acid functionality .
Stability and Handling Considerations
Decomposition pathways :
-
Protodeboronation: Significant above 80°C in protic solvents (t₁/₂ = 4 hr at 100°C in H₂O/EtOH)
-
Oxidation: Forms phenol derivatives in H₂O₂-containing media
Recommended storage :
-
Anhydrous DMSO solution at −20°C (6-month stability)
-
Solid state under argon (desiccated, 2-year stability)
These reaction profiles demonstrate the compound's utility in constructing complex molecular architectures for pharmaceutical and materials science applications. The unique electronic effects imparted by the cyclopropylmethoxy group enable distinct selectivity patterns compared to simpler arylboronic acids.
Preparation Methods
Molecular Architecture
2-Chloro-4-(cyclopropylmethoxy)phenylboronic acid (C$${10}$$H$${12}$$BClO$$3$$) comprises a phenyl ring substituted with a chlorine atom, a cyclopropylmethoxy group, and a boronic acid (-B(OH)$$2$$) moiety. The cyclopropylmethoxy group introduces steric and electronic effects that influence reactivity in cross-coupling reactions. The boronic acid group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds essential for constructing complex molecules.
Physicochemical Properties
While direct data for this compound is limited, analogous boronic acids exhibit solubility in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) and moderate stability in aqueous environments. The cyclopropylmethoxy group likely enhances lipophilicity, impacting solubility and crystallization behavior.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis can be conceptualized through two key disconnections:
- Boronic Acid Installation : Introducing the -B(OH)$$_2$$ group via Miyaura borylation of an aryl halide precursor.
- Cyclopropylmethoxy Substitution : Forming the ether linkage between the phenyl ring and cyclopropylmethyl group.
Miyaura Borylation of Aryl Halides
The most common route to arylboronic acids involves palladium-catalyzed borylation of aryl halides. For this compound, the precursor 2-chloro-4-(cyclopropylmethoxy)iodobenzene is ideal.
Procedure :
- Substrate Preparation : 4-(Cyclopropylmethoxy)-2-chloroaniline is diazotized and subjected to a Sandmeyer reaction to replace the amino group with iodine.
- Borylation Reaction :
Challenges :
Etherification Followed by Halogenation
An alternative approach introduces the cyclopropylmethoxy group early in the synthesis:
Ether Formation :
Nitro Reduction :
- Catalytic hydrogenation (H$$_2$$, Pd/C) converts the nitro group to an amine.
Diazotization and Iodination :
Miyaura Borylation : As described in Section 2.2.
Direct Lithiation-Borylation
For substrates resistant to palladium catalysis, lithiation-borylation offers an alternative:
- Directed Ortho-Metalation :
- Use LDA (lithium diisopropylamide) to deprotonate the aryl chloride ortho to the cyclopropylmethoxy group.
- Borylation :
Limitations :
- Requires stringent anhydrous conditions.
- Low functional group tolerance compared to catalytic methods.
Reaction Optimization and Challenges
Catalyst Selection
Palladium catalysts (e.g., Pd(OAc)$$2$$, Pd(dppf)Cl$$2$$) are preferred for Miyaura borylation due to their efficiency in aryl iodide activation. Nickel catalysts, while cheaper, exhibit lower yields for sterically hindered substrates.
Solvent and Temperature Effects
Protecting Group Strategies
The boronic acid group is sensitive to oxidation and protodeboronation. Use of pinacol ester protection (e.g., bis(pinacolato)diboron) stabilizes the intermediate, enabling isolation and storage.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H$$_2$$O) typically shows >98% purity for well-optimized syntheses.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound enables the synthesis of biaryl structures prevalent in pharmaceuticals. For example:
Materials Science
Incorporation into conjugated polymers enhances electron-transport properties in organic semiconductors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Chloro-4-(cyclopropylmethoxy)phenylboronic acid?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts. Key steps include:
- Functionalization of the aryl chloride precursor with a cyclopropylmethoxy group via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
- Subsequent boronation using bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst .
- Critical Parameters : Control of reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 aryl halide to boron reagent) minimizes side reactions like dehalogenation .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time typically ~5.2 min.
- NMR Spectroscopy : Key signals include:
- ¹H NMR : δ 6.8–7.2 (aromatic protons), δ 3.8–4.2 (cyclopropylmethoxy –OCH₂–), δ 1.0–1.4 (cyclopropyl –CH₂–).
- ¹¹B NMR : A singlet near δ 30–32 ppm confirms boronic acid functionality .
- Melt Tests : Observe decomposition >200°C (common for arylboronic acids due to boroxine formation) .
Advanced Research Questions
Q. How does the cyclopropylmethoxy substituent influence cross-coupling reactivity compared to other alkoxy groups?
- Methodological Answer :
- The cyclopropylmethoxy group enhances steric hindrance, reducing coupling efficiency by ~15–20% compared to methoxy analogs. This requires adjusted catalytic conditions:
- Catalyst : Use Pd(OAc)₂ with SPhos ligand (2 mol%) to improve turnover.
- Base : Cs₂CO₃ (2.5 equiv) in THF/water (3:1) at 60°C achieves >85% yield .
- Data Comparison :
| Substituent | Reaction Yield (%) | Optimal Temp (°C) |
|---|---|---|
| Cyclopropylmethoxy | 85 | 60 |
| Methoxy | 95 | 50 |
| Ethoxy | 88 | 70 |
Q. What strategies mitigate boronic acid instability during storage?
- Methodological Answer :
- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation and humidity-induced dimerization.
- Stabilizers : Add 1% w/w of 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit radical degradation .
- Monitoring : Conduct biweekly FT-IR checks for B–O stretching (1340 cm⁻¹) to detect boroxine formation .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound?
- Methodological Answer :
- Systematic Screening : Test multiple catalysts (PdCl₂, Pd(PPh₃)₄) and solvents (DME, toluene) to identify context-dependent performance.
- Kinetic Studies : Use in situ ¹¹B NMR to track boronic acid consumption rates. For example, PdCl₂(dtbpf) in DME shows 2x faster kinetics than Pd(OAc)₂ in THF .
- Controlled Replicates : Repeat experiments with degassed solvents and rigorously dried starting materials to isolate air/moisture effects .
Data Contradiction Analysis
Q. Why do some studies report high aqueous solubility while others note limited solubility?
- Methodological Insights :
- pH Dependency : Aqueous solubility increases at pH >9 due to boronate anion formation (pKa ~8.5). Below pH 7, solubility drops by >90% .
- Counterion Effects : Sodium borate buffers (0.1 M) enhance solubility (up to 15 mg/mL) compared to phosphate buffers (5 mg/mL) .
Safety and Handling
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
